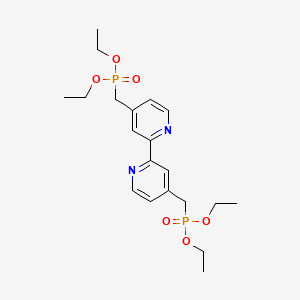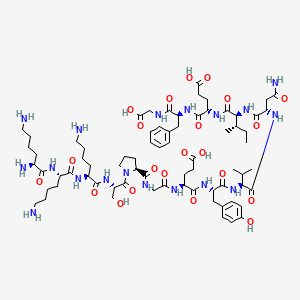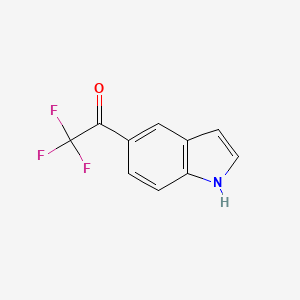
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate: is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.21576 g/mol . This compound is characterized by the presence of an ester functional group and a cyclopentanone moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate can be synthesized through the esterification of 2-oxocyclopentanone with ethyl 2-oxo-3-hydroxypropanoate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Claisen Condensation: Another method involves the Claisen condensation of ethyl acetate with 2-oxocyclopentanone in the presence of a strong base like sodium ethoxide. This reaction forms the desired ester along with ethanol as a byproduct.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted esters, amides
Applications De Recherche Scientifique
Chemistry: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and ketone formation. It also serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, fragrances, and flavoring agents. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and products.
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols. The cyclopentanone moiety can undergo further chemical modifications, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Ethyl 2-oxo-3-(2-oxocyclohexyl)propanoate
- Ethyl 2-oxo-3-(2-oxocyclobutyl)propanoate
- Ethyl 2-oxo-3-(2-oxocyclopropyl)propanoate
Comparison: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate is unique due to its five-membered cyclopentanone ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. The cyclopentanone ring offers a balance between ring strain and stability, making it a preferred intermediate in various synthetic applications.
Propriétés
IUPAC Name |
ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-14-10(13)9(12)6-7-4-3-5-8(7)11/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZVAFGCCSGSSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1CCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699854 |
Source


|
| Record name | Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175157-15-0 |
Source


|
| Record name | Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Oxabicyclo[4.1.0]heptan-3-one, 1-methyl-](/img/new.no-structure.jpg)

![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)
![diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate](/img/structure/B574108.png)


![[4-(Heptadecafluorooctyl)phenyl]methanol](/img/structure/B574115.png)





